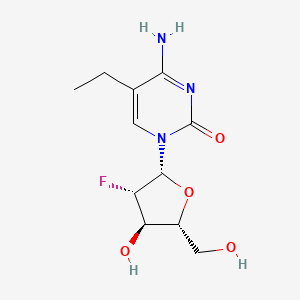
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is a synthetic nucleoside analogue This compound is structurally similar to naturally occurring nucleosides but has been modified to enhance its biological activity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose, which is a key intermediate.
Glycosylation: This intermediate is then glycosylated with a suitable cytosine derivative under acidic conditions to form the nucleoside.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to improve yield and reduce production costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of certain cancers and viral infections due to its ability to inhibit DNA synthesis and induce apoptosis.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine involves:
Inhibition of DNA Synthesis: The compound is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating specific molecular pathways.
Molecular Targets: The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is unique compared to other nucleoside analogues due to its specific structural modifications, which enhance its stability and biological activity. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analogue with similar antitumor activity.
2’-Fluoro-2’-deoxycytidine: A compound with similar structural features but different biological properties.
5-Fluoro-2’-deoxyuridine: A widely studied nucleoside analogue with potent anticancer activity.
These compounds share some similarities in their mechanisms of action but differ in their specific applications and efficacy.
Biological Activity
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is a nucleoside analogue that has gained attention for its potential antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound is part of a broader class of modified nucleosides that exhibit unique biological activities due to their structural modifications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C11H15FN2O5
- Molecular Weight : 274.25 g/mol
- SMILES Notation : CCC1=CN(C(NC1=O)=O)[C@H]2OC@@HCO
This compound features a fluorine atom at the 2' position of the arabinofuranosyl moiety, which is crucial for its biological activity.
Antiviral Properties
This compound has demonstrated significant antiviral activity. Notably, it has been shown to be effective against drug-resistant strains of HBV. The compound operates by inhibiting viral replication, which is critical in managing infections caused by these viruses.
The antiviral mechanism involves the incorporation of the compound into viral DNA during replication, leading to chain termination and preventing further viral propagation. This action is similar to other nucleoside analogues used in antiviral therapies.
Case Studies and Research Findings
- Efficacy Against HBV :
- Comparative Studies :
- Safety Profile :
Summary of Key Research Findings
Properties
CAS No. |
95740-17-3 |
|---|---|
Molecular Formula |
C11H16FN3O4 |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
4-amino-5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h3,6-8,10,16-17H,2,4H2,1H3,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |
InChI Key |
QBSJDBXQJJKDOI-IBCQBUCCSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















